molecular formula C16H31N7O6 B13888277 Thymopoietin II (32-34)

Thymopoietin II (32-34)

Cat. No.: B13888277
M. Wt: 417.46 g/mol
InChI Key: MJINRRBEMOLJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thymopoietin II (32-34) is a peptide fragment derived from the larger thymopoietin protein, which is a polypeptide hormone produced by the thymus gland. This specific fragment, consisting of the amino acids arginine, lysine, and aspartic acid, plays a crucial role in the differentiation and maturation of T-cells, which are essential components of the immune system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymopoietin II (32-34) can be synthesized using conventional peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. The reaction conditions often involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of Thymopoietin II (32-34) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions: Thymopoietin II (32-34) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are modified peptides with altered functional properties, which can be used for various research applications .

Scientific Research Applications

Thymopoietin II (32-34) has a wide range of applications in scientific research:

Mechanism of Action

Thymopoietin II (32-34) exerts its effects by binding to specific receptors on the surface of precursor T-cells (prothymocytes). This binding triggers a cascade of intracellular signaling events, leading to the differentiation of prothymocytes into mature T-cells. The key molecular targets involved in this process include cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which act as secondary messengers in the signaling pathway .

Comparison with Similar Compounds

Uniqueness: Thymopoietin II (32-34) is unique due to its specific sequence and its ability to induce T-cell differentiation without affecting other cell types. This specificity makes it a valuable tool in immunological research and potential therapeutic applications .

Properties

IUPAC Name

2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N7O6/c17-6-2-1-5-10(14(27)23-11(15(28)29)8-12(24)25)22-13(26)9(18)4-3-7-21-16(19)20/h9-11H,1-8,17-18H2,(H,22,26)(H,23,27)(H,24,25)(H,28,29)(H4,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJINRRBEMOLJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N7O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868908
Record name N~5~-(Diaminomethylidene)ornithyllysylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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